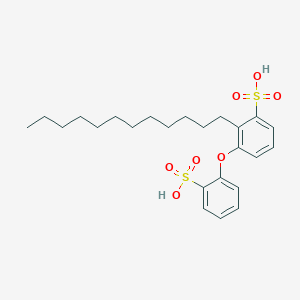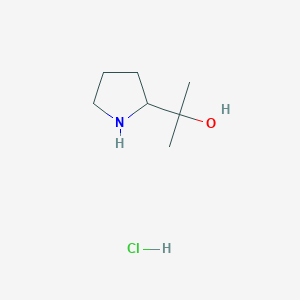
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
Overview
Description
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate is a surfactant and additive widely used in various industrial applications. It is known for its excellent emulsifying and wetting properties, making it valuable in the manufacture of paints, lacquers, inks, dyes, coatings, and other products . Additionally, it is used for the recovery of organic solvents from wastewater .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dodecyl(sulphonatophenoxy)benzenesulphonate involves several key steps. The process typically begins with the alkylation of diphenyl ether using dodecyl chloride in the presence of a catalyst. The optimal reaction conditions for this step include a catalyst-to-reactant ratio of 1:5, a reaction temperature of 70°C, and a reaction time of 5 hours .
Following alkylation, the product undergoes sulfonation using either fuming sulfuric acid or chlorosulfonic acid. The best conditions for sulfonation with fuming sulfuric acid are a sulfur trioxide concentration of 15%, a reaction temperature of 35°C, and a reaction time of 1 hour . For chlorosulfonic acid, the optimal conditions are a reaction time of 20 minutes, a reactant-to-chlorosulfonic acid ratio of 1:5, and a reaction temperature of 15°C .
Industrial Production Methods
Industrial production of this compound involves a clean and efficient process. The production begins with the addition of measured amounts of new and recycled diphenyl ether into a reaction vessel. The mixture is stirred and heated to 80-100°C under vacuum to remove water . After dehydration, a catalyst is added, and the mixture is cooled to 50-70°C before the gradual addition of tetrapropylene. The reaction continues for 12 hours to complete the alkylation .
Chemical Reactions Analysis
Types of Reactions
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Sulfonation: Fuming sulfuric acid or chlorosulfonic acid under controlled temperatures and reaction times.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include various sulfonated derivatives and oxidized products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mechanism of Action
As a surfactant, disodium dodecyl(sulphonatophenoxy)benzenesulphonate reduces the surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing mixtures of immiscible liquids. The molecular targets and pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other structures that enhance solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar emulsifying properties.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products for its foaming and cleansing abilities.
Disodium lauryl diphenyl ether disulfonate: Similar in structure and function, used in various industrial applications.
Uniqueness
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate stands out due to its dual sulfonate groups, which enhance its emulsifying and wetting properties compared to other surfactants. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Properties
IUPAC Name |
2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLUJWGZVASHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860419 | |
| Record name | 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS] | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28519-02-0 | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)












